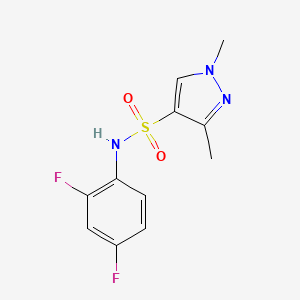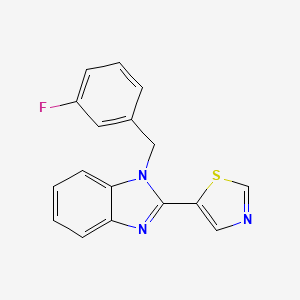![molecular formula C16H17NO4 B11066946 3-butanoyl-4-[(2-hydroxyphenyl)amino]-6-methyl-2H-pyran-2-one](/img/structure/B11066946.png)
3-butanoyl-4-[(2-hydroxyphenyl)amino]-6-methyl-2H-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-BUTYRYL-4-(2-HYDROXYANILINO)-6-METHYL-2H-PYRAN-2-ONE is a complex organic compound with a unique structure that includes a pyran ring, a butyryl group, and a hydroxyanilino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-BUTYRYL-4-(2-HYDROXYANILINO)-6-METHYL-2H-PYRAN-2-ONE typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods: Industrial production methods for 3-BUTYRYL-4-(2-HYDROXYANILINO)-6-METHYL-2H-PYRAN-2-ONE may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often require specialized equipment and rigorous quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: 3-BUTYRYL-4-(2-HYDROXYANILINO)-6-METHYL-2H-PYRAN-2-ONE can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound’s structure and properties for specific applications .
Common Reagents and Conditions: Common reagents used in the reactions of 3-BUTYRYL-4-(2-HYDROXYANILINO)-6-METHYL-2H-PYRAN-2-ONE include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products: The major products formed from the reactions of 3-BUTYRYL-4-(2-HYDROXYANILINO)-6-METHYL-2H-PYRAN-2-ONE depend on the specific reagents and conditions used. These products can include various derivatives with altered functional groups and enhanced properties .
Scientific Research Applications
3-BUTYRYL-4-(2-HYDROXYANILINO)-6-METHYL-2H-PYRAN-2-ONE has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology and medicine, it may have potential as a therapeutic agent due to its unique structure and properties. In industry, it can be used in the development of new materials and products .
Mechanism of Action
The mechanism of action of 3-BUTYRYL-4-(2-HYDROXYANILINO)-6-METHYL-2H-PYRAN-2-ONE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways. Understanding the molecular targets and pathways involved is crucial for developing new applications and therapeutic strategies .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 3-BUTYRYL-4-(2-HYDROXYANILINO)-6-METHYL-2H-PYRAN-2-ONE include 3-Butanoyl-4-hydroxycoumarin and other derivatives with similar structural features .
Uniqueness: What sets 3-BUTYRYL-4-(2-HYDROXYANILINO)-6-METHYL-2H-PYRAN-2-ONE apart from similar compounds is its unique combination of functional groups and its potential for diverse applications. This compound’s distinct structure allows for specific interactions with molecular targets, making it a valuable tool in scientific research and industrial applications .
Properties
Molecular Formula |
C16H17NO4 |
|---|---|
Molecular Weight |
287.31 g/mol |
IUPAC Name |
3-butanoyl-4-(2-hydroxyanilino)-6-methylpyran-2-one |
InChI |
InChI=1S/C16H17NO4/c1-3-6-14(19)15-12(9-10(2)21-16(15)20)17-11-7-4-5-8-13(11)18/h4-5,7-9,17-18H,3,6H2,1-2H3 |
InChI Key |
ZDIYJQMKVQXCKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=C(C=C(OC1=O)C)NC2=CC=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phenol, 2-[3-[2-(4-pyridinyl)ethenyl]-1,2,4-oxadiazol-5-yl]-](/img/structure/B11066867.png)
![1-[4-(4-Acetyl-2-fluorophenyl)piperazin-1-yl]-2-phenylethanone](/img/structure/B11066870.png)


![5-{[(4-methylpiperidin-1-yl)acetyl]amino}-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B11066893.png)
![4-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzenecarbothioamide](/img/structure/B11066902.png)
![Ethyl 6-bromo-5-hydroxy-2-[(4-phenylpiperazin-1-yl)methyl]-1-benzofuran-3-carboxylate](/img/structure/B11066905.png)
![3-methyl-5-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-4H-1,2,4-triazol-4-amine](/img/structure/B11066909.png)
![2-(Adamantan-1-YL)-N-[2-(5-bromopyridin-3-YL)-13-benzoxazol-5-YL]acetamide](/img/structure/B11066923.png)
![8-Phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine](/img/structure/B11066924.png)
![N-[5-(1-adamantyl)-1,3-thiazol-2-yl]-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B11066927.png)
![(1Z)-2-[(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)sulfanyl]-N'-[(phenylcarbonyl)oxy]ethanimidamide](/img/structure/B11066929.png)
![4-nitrophenyl 1-[(4-bromophenyl)carbonyl]-1-methyl-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxylate](/img/structure/B11066930.png)

